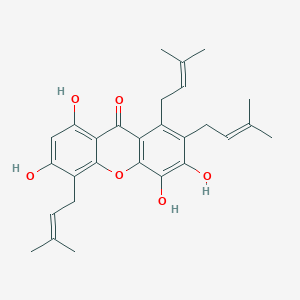
1,3,5,6-四羟基-4,7,8-三(3-甲基-2-丁烯基)黄酮
描述
Synthesis Analysis
Xanthones, including 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, can be synthesized through various methods. The synthesis of xanthones typically involves the preparation of 2-hydroxy-2'-methoxybenzophenones under Friedel–Crafts conditions and subsequent base-catalyzed cyclization to eliminate methanol. Acid or base-catalyzed selective demethylations can lead to the efficient synthesis of natural hydroxymethoxyxanthones from polymethoxyxanthones and benzophenones (Quillinan & Scheinmann, 1973).
Molecular Structure Analysis
The molecular structure of xanthones, including the target compound, is characterized by a xanthone core with various substituents. The structure is generally planar, and substituents such as hydroxy groups and prenyl groups are arranged around this core. The specific arrangement and types of substituents have a significant impact on the compound's chemical behavior and biological activity. For instance, studies on tri- and tetra-oxygenated xanthones have shown that phenolic hydroxyls are active groups capable of scavenging radicals (Shi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of xanthones, including 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, is influenced by the presence of functional groups such as hydroxy and prenyl groups. These groups can participate in various chemical reactions, including Claisen rearrangements and selective demethylations, contributing to the compound's diverse chemical properties. The Claisen rearrangements of hydroxy-prenyloxanthones yield mixtures of dealkenylated xanthones and condensed dihydrofuro-derivatives, showcasing the compound's versatility (Jain & Anand, 1974).
Physical Properties Analysis
The physical properties of xanthones, such as solubility, melting point, and crystallinity, are crucial for their application and study. These properties are significantly affected by the molecular structure, particularly by the number and position of hydroxy and prenyl groups. For example, the crystal structure analysis of certain xanthones has revealed a nearly planar molecular structure with substituents close to the molecule's plane, affecting their physical state and solubility (Shi et al., 2005).
科学研究应用
Neurite Outgrowth Enhancement : Prenylated xanthones from Garcinia xanthochymus wood, which include compounds related to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, have been found to significantly enhance nerve growth factor-mediated neurite outgrowth in PC12D cells. This suggests potential applications in neurology and neuropharmacology (Chanmahasathien et al., 2003).
Anticancer Activities : Several studies have identified compounds structurally similar to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone in various Garcinia species. These compounds have shown significant cytotoxic activities against different cancer cell lines, including breast, prostate, and lung cancer cells. This highlights their potential as anticancer agents (Xu et al., 2014).
Antifungal and Antibacterial Properties : Xanthones extracted from plants like Hypericum roeperanum have shown potential antifungal activity against Candida albicans, indicating the possible use of these compounds in developing antifungal treatments (Rath et al., 1996).
Antioxidant Activity : Phenolic xanthones, which are structurally related to 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, have been studied for their antioxidant properties. This research suggests their potential application in combating oxidative stress-related diseases (Li et al., 2018).
属性
IUPAC Name |
3,4,6,8-tetrahydroxy-1,2,5-tris(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-14(2)7-10-17-18(11-8-15(3)4)24(31)26(33)28-22(17)25(32)23-21(30)13-20(29)19(27(23)34-28)12-9-16(5)6/h7-9,13,29-31,33H,10-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRYXGQWSJKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C(=C3CC=C(C)C)CC=C(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



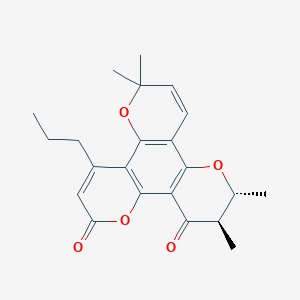
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
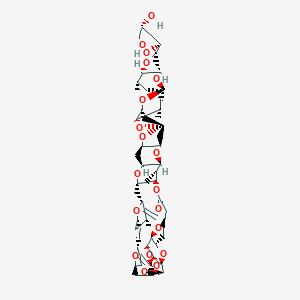
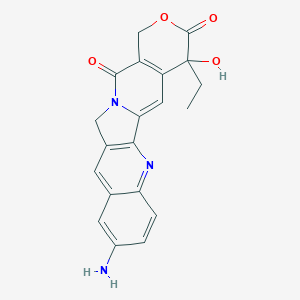


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)


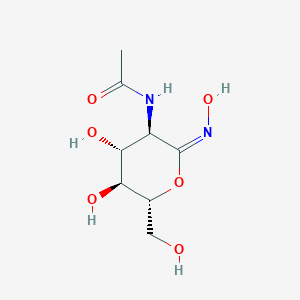
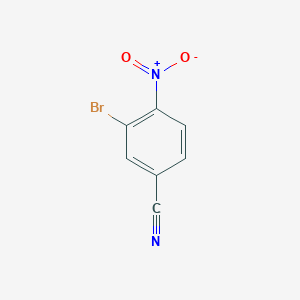
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)